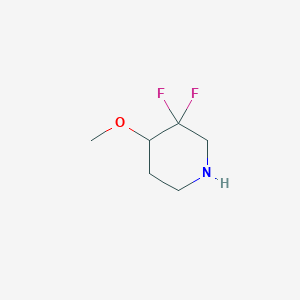

3,3-Difluoro-4-methoxypiperidine

Description

Properties

IUPAC Name |

3,3-difluoro-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTWHKUWEKBXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® to introduce fluorine atoms at the desired positions . The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under appropriate conditions .

Industrial Production Methods: Industrial production of 3,3-Difluoro-4-methoxypiperidine may involve multi-step synthesis processes, starting from commercially available piperidine derivatives. The process often includes steps like halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like methanol for methoxylation or halogenating agents for introducing halogens.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized piperidine derivatives .

Scientific Research Applications

Chemistry: 3,3-Difluoro-4-methoxypiperidine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, 3,3-Difluoro-4-methoxypiperidine derivatives are explored for their potential pharmacological activities. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design and development .

Industry: The compound is also used in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position: Moving fluorine from the 4,4- to 3,3-positions (e.g., 4,4-Difluoropiperidine vs.

- Methoxy Group Impact: The 4-methoxy group in the target compound likely increases polarity and solubility compared to non-oxygenated analogs like 3,3-Difluoropiperidine hydrochloride. This could enhance bioavailability in drug candidates .

- Steric and Electronic Effects: Compounds with trifluoromethyl or aryl groups (e.g., and ) exhibit greater steric bulk, which may reduce metabolic clearance but complicate synthesis .

Research and Industrial Relevance

- Medicinal Chemistry: Fluorinated piperidines are prized for their ability to modulate drug pharmacokinetics. The target compound’s combination of fluorine and methoxy groups could optimize target affinity and ADME properties .

Biological Activity

3,3-Difluoro-4-methoxypiperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,3-Difluoro-4-methoxypiperidine is characterized by the presence of two fluorine atoms and a methoxy group attached to a piperidine ring. Its molecular formula is , with a molecular weight of approximately 187.61 g/mol. The fluorination enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development.

The biological activity of 3,3-Difluoro-4-methoxypiperidine is influenced by its interactions with various biological targets:

- Enzyme Interaction : The compound can modulate the activity of specific enzymes by altering their binding affinity and selectivity due to the electronic effects of the fluorine atoms and the steric influence of the methoxy group.

- Receptor Binding : Fluorinated piperidines have been shown to interact with neurotransmitter receptors, which may lead to potential applications in neuropharmacology.

Biological Activity

Research indicates that 3,3-Difluoro-4-methoxypiperidine exhibits significant biological activity across various domains:

- Antiviral Properties : Preliminary studies have suggested that this compound may inhibit DNA replication in hepatitis B virus (HBV), showing promise as an antiviral agent. In comparative studies, it demonstrated superior efficacy compared to other dihydropyrimidine compounds without exhibiting cardiotoxicity .

- Pharmacokinetics : The compound displays favorable pharmacokinetic properties, including enhanced exposure and blood-drug concentration in animal models such as rats and cynomolgus macaques. It also shows liver-targeting capabilities, which could improve therapeutic outcomes for liver diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3,3-Difluoro-4-methoxypiperidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 3,3-Difluoropiperidine hydrochloride | Lacks the methoxy group; simpler structure |

| 3,3-Difluoro-4-methylpiperidine hydrochloride | Contains a methyl group instead of a methoxy group |

| 3,3-Difluoro-4-(methoxymethyl)piperidine | Contains both methoxy and methyl groups |

The presence of both fluorine atoms and the methoxy group in 3,3-Difluoro-4-methoxypiperidine imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of 3,3-Difluoro-4-methoxypiperidine:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits HBV capsid protein assembly at a cellular level, outperforming previously known inhibitors in terms of potency .

- Toxicity Assessment : Toxicological evaluations indicated that 3,3-Difluoro-4-methoxypiperidine has a significantly reduced effect on CYP450 isoform induction compared to other compounds in its class, suggesting a favorable safety profile for clinical applications .

- Pharmacological Profiling : In vivo pharmacokinetic tests revealed that this compound achieves higher concentrations in liver tissues compared to plasma, indicating its potential for targeted therapies in hepatic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-4-methoxypiperidine, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Start with a piperidine backbone and introduce fluorine atoms via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For methoxy substitution, employ alkylation with methyl iodide under basic conditions .

- Step 2 : Optimize reaction conditions (e.g., solvent: anhydrous DCM; temperature: 0–25°C) to minimize side products. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using NMR (δ 3.2–3.5 ppm for piperidine protons, δ 3.8 ppm for methoxy group) and NMR (δ -120 to -140 ppm for CF) .

Q. Which spectroscopic techniques are most effective for characterizing 3,3-Difluoro-4-methoxypiperidine?

- Methodological Answer :

- NMR : NMR identifies methoxy and piperidine protons; NMR confirms fluorine substitution patterns.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., CHFNO, MW 163.16 g/mol).

- IR Spectroscopy : Detect C-F stretches (1000–1100 cm) and C-O-C vibrations (1250 cm) .

Q. How does the methoxy group influence the compound’s chemical reactivity?

- Methodological Answer :

- The methoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and directing electrophilic substitution. Compare reactivity with non-methoxy analogs (e.g., 3,3-difluoropiperidine) in SN2 reactions or acid-catalyzed rearrangements .

Q. What are the stability profiles of 3,3-Difluoro-4-methoxypiperidine under varying pH and temperature?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC.

- Thermal Stability : Heat at 40–80°C for 72h; monitor decomposition products by GC-MS .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents affect the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

- Lipophilicity : Measure logP (octanol/water partition coefficient) to assess membrane permeability. Fluorine reduces basicity of adjacent amines, enhancing absorption .

- Metabolism : Perform microsomal assays (human liver microsomes) to identify oxidative metabolites. Fluorine’s electron-withdrawing effects slow CYP450-mediated degradation .

Q. How can computational modeling predict the binding interactions of 3,3-Difluoro-4-methoxypiperidine with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Focus on fluorine’s role in hydrogen bonding or hydrophobic contacts .

- MD Simulations : Run 100-ns simulations to assess conformational stability of the compound in binding pockets .

Q. How to resolve contradictions in reported biological activity data for 3,3-Difluoro-4-methoxypiperidine derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line: HEK293, concentration range: 1 nM–10 μM).

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design discrepancies .

Q. What strategies improve the metabolic stability of 3,3-Difluoro-4-methoxypiperidine derivatives without compromising activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.